Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate
Overview
Description
Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate is an organic compound that belongs to the class of esters. This compound features a bromophenyl group, a methylamino group, and an ester functional group, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-bromobenzyl chloride, ethyl acetoacetate, and methylamine.
Step 1 Formation of Intermediate: The reaction of 3-bromobenzyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide forms an intermediate compound.
Step 2 Amination: The intermediate is then reacted with methylamine under controlled conditions to introduce the methylamino group.
Step 3 Esterification: Finally, the product is esterified using ethanol and an acid catalyst to yield Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, forming N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium thiolate are used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic reactions.
Biology
Biochemical Studies: Utilized in the study of enzyme interactions and inhibition.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Pharmaceutical Research: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the methylamino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate
- Methyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate
- Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate
Uniqueness
This compound is unique due to the specific positioning of the bromine atom on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-3-17-13(16)11(9-15-2)7-10-5-4-6-12(14)8-10/h4-6,8,11,15H,3,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULGTGIAOZLSEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Br)CNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661433 | |
Record name | Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-12-7 | |
Record name | Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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